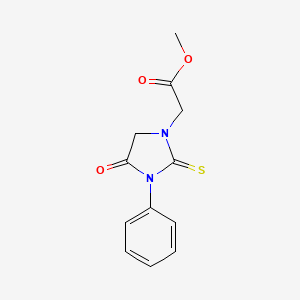

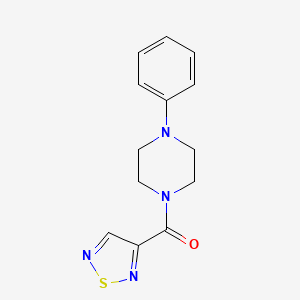

![molecular formula C13H10Cl2N2O3S B5781076 N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)

N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide, commonly known as DIDS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of sulfonamide compounds and is known for its ability to selectively inhibit anion transporters.

Scientific Research Applications

DIDS has been extensively used in scientific research as it selectively inhibits anion transporters. It has been used to study the transport of anions such as chloride, bicarbonate, and sulfate across the cell membrane. DIDS has also been used to study the role of anion transporters in various physiological processes such as acid-base balance, ion homeostasis, and cell volume regulation.

Mechanism of Action

DIDS selectively inhibits anion transporters by binding to a specific site on the transporter protein. This binding results in the inhibition of anion transport across the cell membrane. The exact mechanism of action of DIDS is not fully understood, but it is believed to involve the disruption of the structure of the anion transporter protein.

Biochemical and Physiological Effects:

DIDS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the transport of chloride, bicarbonate, and sulfate across the cell membrane. This inhibition can result in changes in intracellular pH, cell volume, and ion homeostasis. DIDS has also been shown to inhibit the activity of certain enzymes such as carbonic anhydrase.

Advantages and Limitations for Lab Experiments

DIDS has several advantages for use in lab experiments. It is a highly selective inhibitor of anion transporters and can be used to study the role of these transporters in various physiological processes. DIDS is also relatively stable and can be easily synthesized in the lab. However, there are also some limitations to the use of DIDS. It has been shown to have off-target effects on certain ion channels, which can complicate the interpretation of experimental results. Additionally, the high potency of DIDS can make it difficult to determine the appropriate concentration to use in experiments.

Future Directions

There are several future directions for the use of DIDS in scientific research. One area of interest is the role of anion transporters in cancer cells. It has been shown that certain anion transporters are upregulated in cancer cells, and inhibition of these transporters may be a promising therapeutic strategy. Another area of interest is the development of more selective inhibitors of anion transporters. This could help to overcome the limitations of DIDS and provide more precise tools for studying the role of anion transporters in physiological processes.

Synthesis Methods

DIDS can be synthesized by reacting 4-aminobenzenesulfonamide with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of DIDS as a white crystalline solid. The purity of the compound can be confirmed by NMR and mass spectrometry.

properties

IUPAC Name |

2,6-dichloro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3S/c14-10-2-1-3-11(15)12(10)13(18)17-8-4-6-9(7-5-8)21(16,19)20/h1-7H,(H,17,18)(H2,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCXRTKGPDPRHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dichloro-N-(4-sulfamoylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

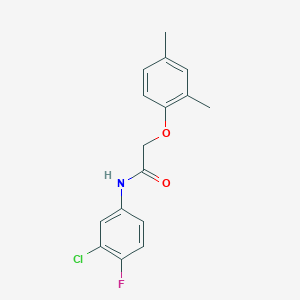

![N-ethyl-4-fluoro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5780996.png)

![2-benzyl-3-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5781001.png)

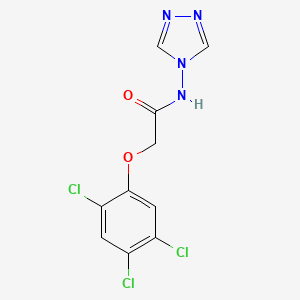

![2,6-dichlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5781015.png)

![2-methyl-1-phenylchromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5781031.png)

![2-methyl-3-(1-naphthyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5781037.png)

![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5781045.png)

![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)

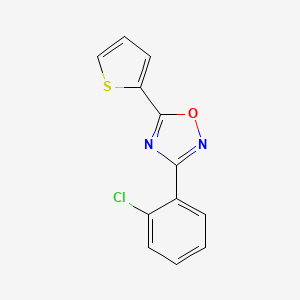

![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)

![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)